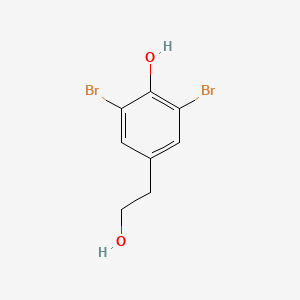

2,6-Dibromo-4-(2-hydroxyethyl)phenol

Overview

Description

2,6-Dibromo-4-(2-hydroxyethyl)phenol is a chemical compound with the molecular formula C8H8Br2O2 . It has a molecular weight of 295.96 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, similar compounds such as 2,6-Dibromophenol have been synthesized using N-Bromosuccinimide and diisopropylamine in dichloromethane .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8Br2O2/c9-6-3-5(1-2-11)4-7(10)8(6)12/h3-4,11-12H,1-2H2 . The compound crystallizes with two independent molecules (A and B) in the asymmetric unit. They differ in the conformation of the 2-hydroxyethyl chain .Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a melting point of 88-89 degrees Celsius .Scientific Research Applications

Radical Scavenging Activity

Research on similar compounds, like Schiff bases with bromo and methoxy substituents, has explored their potential in the field of radical scavenging. These compounds have shown promise for use as therapeutic agents and ingredients in medicinal and food industries due to their antiradical activities. This suggests that 2,6-Dibromo-4-(2-hydroxyethyl)phenol could also have potential applications in these areas, given its structural similarities (Kaştaş et al., 2017).

Antioxidant Properties

Studies on various phenolic compounds, including those similar to this compound, have focused on their antioxidant properties. These properties are significant in the context of preventing cellular damage caused by free radicals, which has implications in health, cosmetics, and food preservation (Kadoma et al., 2009).

Electronic and Structural Properties

The electronic and structural properties of substituted phenols, including those similar to this compound, have been studied extensively. This research has implications for synthetic organic materials and antioxidants in living organisms. Understanding these properties can lead to applications in materials science and biochemistry (Chandra & Uchimaru, 2002).

Electrochemical Applications

Research into the electrochemical oxidation of bromophenols, which are structurally related to this compound, suggests potential applications in analytical chemistry and environmental science. These studies can lead to the development of new methods for detecting and breaking down harmful organic compounds in the environment (Markova et al., 2015).

Material Science and Polymer Chemistry

This compound, due to its bromo-phenol moieties, might be useful in the synthesis and stabilization of polymers. Studies on similar compounds have shown their efficacy in enhancing the thermal and hydrolytic stability of polymers, which is crucial in electronic encapsulation and other industrial applications (Wang & Mendoza, 1991).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name |

2,6-dibromo-4-(2-hydroxyethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O2/c9-6-3-5(1-2-11)4-7(10)8(6)12/h3-4,11-12H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHTOEXMWXOHKGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)O)Br)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

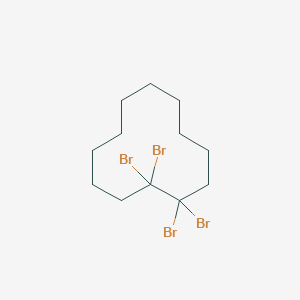

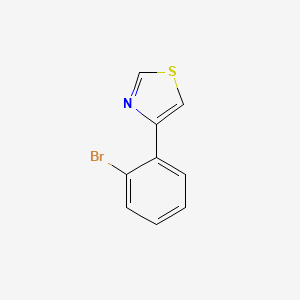

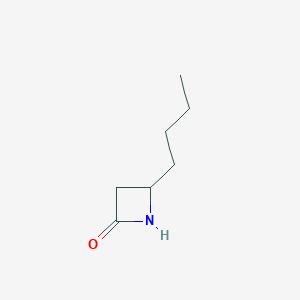

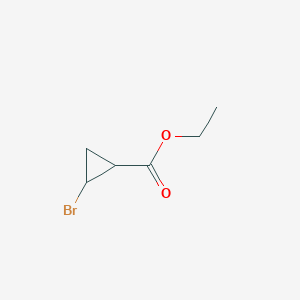

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzonitrile](/img/structure/B3258236.png)

![[1,1'-Biphenyl]-4-acetic acid, 2-fluoro-alpha-methyl-, 2-methoxy-4-[(1E)-3-[4-(nitrooxy)butoxy]-3-oxo-1-propen-1-yl]phenyl ester](/img/structure/B3258268.png)

![6'-methoxy-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione](/img/structure/B3258277.png)

![2-ethyl-N-(3-methylpyridin-2-yl)-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9-sulfonamide](/img/structure/B3258300.png)